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molecular formula C10H6F2N2O B8793930 4-fluoro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

4-fluoro-5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B8793930
M. Wt: 208.16 g/mol
InChI Key: DZDLVTLBJFSNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993598B2

Procedure details

To a solution of N,N-dimethylformamide (717 mg) in dichloromethane (20 mL) was added oxalyl chloride (1.13 g) under ice-cooling under an argon atmosphere, and the mixture was stirred for 10 min. To the obtained suspension was added a solution of 2-fluoro-3-{3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrol-2-yl}pyridine (1.50 g) in dichloromethane (5 mL) and the mixture was stirred under refluxing conditions for 10 hr. The reaction mixture was cooled under ice-cooling, 1 mol/L aqueous sodium hydroxide solution (30 mL) was added and the mixture was stirred for 15 min. The solvent was evaporated to a half volume under reduced pressure and the residue was partitioned by adding ethyl acetate. The separated aqueous layer was extracted again with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residual solid was washed with diisopropyl ether (30 mL) and filtered by suction to give the title compound as a colorless solid (yield 726 mg, 78%).
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-fluoro-3-{3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrol-2-yl}pyridine
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6](Cl)(=[O:10])[C:7](Cl)=O.[F:12][C:13]1[C:18]([C:19]2[N:20]([Si](C(C)C)(C(C)C)C(C)C)[CH:21]=C[C:23]=2[F:24])=[CH:17][CH:16]=[CH:15][N:14]=1.[OH-].[Na+]>ClCCl>[F:24][C:23]1[C:7]([CH:6]=[O:10])=[CH:21][NH:20][C:19]=1[C:18]1[C:13]([F:12])=[N:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
717 mg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
2-fluoro-3-{3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrol-2-yl}pyridine
Quantity
1.5 g
Type
reactant
Smiles
FC1=NC=CC=C1C=1N(C=CC1F)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under an argon atmosphere
STIRRING
Type
STIRRING
Details
the mixture was stirred under refluxing conditions for 10 hr
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to a half volume under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted again with ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residual solid was washed with diisopropyl ether (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered by suction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C(=CNC1C=1C(=NC=CC1)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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